molecular formula C22H18ClN5OS B2557599 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 1019105-88-4

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2557599
CAS No.: 1019105-88-4
M. Wt: 435.93
InChI Key: UHXUAWWJMIVSRJ-UHFFFAOYSA-N
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Description

2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN5OS and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activities

Compounds structurally related to 2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(4-chlorobenzyl)acetamide have been explored for their synthesis and potential antitumor and antioxidant activities. A study by Hamama et al. (2013) focused on the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, which showed promising cytotoxicity and antioxidant activities. These compounds were characterized by various spectroscopic methods and were evaluated for their antitumor and antioxidant activities, revealing some compounds with significant activities (Hamama, Gouda, Badr, & Zoorob, 2013).

Anti-Lung Cancer Activity

Another research, related to the structural family of this compound, involved the synthesis of novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity. The synthesized compounds demonstrated anticancer activity at low concentrations against three cell lines of human cancer (lung, breast, and CNS cancer), compared to the reference drug 5-fluorodeoxyuridine, indicating their potential as effective anti-cancer agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antioxidant Activity and Coordination Complexes

Research on pyrazole-acetamide derivatives, including compounds similar to this compound, has also led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their antioxidant activity and the effect of hydrogen bonding on the self-assembly process. The ligands and their complexes exhibited significant antioxidant activities, highlighting their potential for scientific applications beyond their antitumor properties (Chkirate et al., 2019).

Antimicrobial Activities

Novel thiazole derivatives incorporating a pyrazole moiety, akin to the structure of this compound, have been synthesized and tested for their antimicrobial activities. These compounds showed significant antibacterial and antifungal activities, with some compounds exhibiting high efficacy against various pathogenic strains. This research underscores the potential of these compounds in developing new antimicrobial agents (Saravanan et al., 2010).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5OS/c23-18-6-2-16(3-7-18)14-24-21(29)15-30-22-11-10-20(26-27-22)17-4-8-19(9-5-17)28-13-1-12-25-28/h1-13H,14-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUAWWJMIVSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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